Chloromethyl 7-chloro-octanoate
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Overview
Description
Chloromethyl 7-chloro-octanoate is an organic compound with the molecular formula C₉H₁₆Cl₂O₂. It is an ester, characterized by the presence of a chloromethyl group and a 7-chloro-octanoate moiety. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloro-octanoate can be synthesized through the esterification of 7-chloro-octanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloro-octanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 7-chloro-octanoic acid and chloromethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized carboxylic acids or other derivatives.
Scientific Research Applications
Chloromethyl 7-chloro-octanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 7-chloro-octanoate involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 7-chloro-heptanoate
- Chloromethyl 7-chloro-nonanoate
- Chloromethyl 7-chloro-decanoate
Uniqueness
Chloromethyl 7-chloro-octanoate is unique due to its specific chain length and the presence of both chloromethyl and 7-chloro groups. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
80418-69-5 |
---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 7-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-8(11)5-3-2-4-6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
RVCBGSJHWXKROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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